BRD4 Bromodomain Binding Affinity: Validated Fragment Hit with X-Ray Co-Structure vs. Reference Inhibitor
In a two-dimensional NMR fragment screen against BRD4 bromodomains, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (designated fragment 1) was identified as a validated binder with a TR-FRET biochemical Ki of 160 μM against the BRD4 tandem bromodomain [1]. In the same study, the reference inhibitor 2a (MS417) exhibited a Ki of 16.7 nM, serving as a potency benchmark rather than a direct comparator [1]. An X-ray cocrystal structure (PDB 5UFO) confirmed fragment 1 occupies the acetylated lysine binding pocket of BRD4 BDII, with a key 2.8 Å hydrogen bond between the pyridazinone carbonyl oxygen and the conserved Asn433 side chain, and the N-methyl group positioned in an amphoteric water-mediated pocket [1]. This structural validation distinguishes the compound from the broader 4,5-dihydropyridazinone class, where BRD4 binding has not been demonstrated for the des-methyl analog 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (CAS 1011-46-7) in any published study [2].
| Evidence Dimension | BRD4 tandem bromodomain binding affinity (TR-FRET Ki) |
|---|---|
| Target Compound Data | Ki = 160 μM (geometric mean of three independent measurements) |
| Comparator Or Baseline | Reference inhibitor 2a (MS417): Ki = 16.7 nM; Des-methyl analog (CAS 1011-46-7): no published BRD4 binding data |
| Quantified Difference | Target compound is ~9,580-fold weaker than reference 2a but is the only dihydropyridazinone fragment with a published BRD4 X-ray cocrystal structure. |
| Conditions | TR-FRET biochemical assay; recombinant BRD4 tandem bromodomain protein; confirmed by X-ray crystallography at 2.80 Å resolution (PDB 5UFO) |
Why This Matters
For procurement in fragment-based drug discovery targeting BET bromodomains, this compound provides the structurally unique combination of a validated BRD4 binding mode and an X-ray cocrystal structure that enables structure-guided optimization—features not demonstrated for any other 4,5-dihydropyridazin-3(2H)-one analog.
- [1] Spurlino, J. et al. Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors. J. Med. Chem. 2017, 60, 3828–3850. View Source
- [2] Bansal, R.; Kumar, D.; Carrión, M. D.; de la Rosa, J. M. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung 2007, 57, 384–389. View Source
